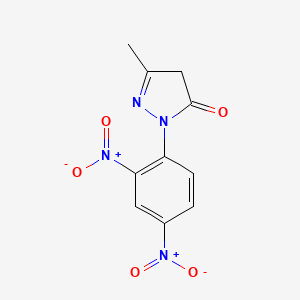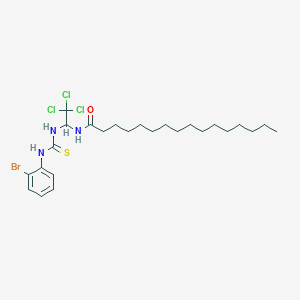![molecular formula C25H21ClFN5OS B11979255 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979255.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドは、その独特の化学構造と様々な分野での潜在的な用途で知られる複雑な有機化合物です。この化合物は、3つの窒素原子を含む5員環であるトリアゾール環を特徴とし、しばしば顕著な生物活性に関連付けられています。
準備方法
合成経路と反応条件
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドの合成は、一般的に複数のステップを伴います。一般的な方法の1つは、4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-チオールと適切なヒドラジド誘導体を制御された条件下で反応させることを含みます。 この反応は通常、エタノールまたはジメチルスルホキシド(DMSO)などの溶媒中で、完全な転換を確実にするために高温で行われます .
工業生産方法
この化合物の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることを含むでしょう。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。工業生産では、効率とスケーラビリティを高めるために、連続フローリアクターを使用することもあります。
化学反応の分析
反応の種類
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて還元反応を行うことができます。
置換: 特にトリアゾール環またはアセトヒドラジド部分で、求核置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元は対応するアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な抗菌性と抗真菌性について調査されています。
医学: 生物学的標的に作用する能力から、抗がん剤としての可能性を探っています。
科学的研究の応用
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
作用機序
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドの作用機序は、様々な分子標的との相互作用を伴います。トリアゾール環は金属イオンに結合し、酵素活性を影響を与えたり、細胞プロセスを妨害したりすることができます。 さらに、化合物のヒドラジド部分は、生物学的巨大分子と水素結合を形成し、その機能と安定性に影響を与える可能性があります .
類似の化合物との比較
類似の化合物
- 2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-(2,4,5-トリメトキシフェニル)メチリデン]アセトヒドラジド
- 2-{[5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル]スルファニル}-N'-[(E)-(4-メチルフェニル)メチリデン]アセトヒドラジド
独自性
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドを際立たせているのは、トリアゾール環とヒドラジド部分のユニークな組み合わせであり、様々な化学修飾と生物学的相互作用のための汎用性の高いプラットフォームを提供します .
類似化合物との比較
Similar Compounds
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide apart is its unique combination of a triazole ring and a hydrazide moiety, which provides a versatile platform for various chemical modifications and biological interactions .
特性
分子式 |
C25H21ClFN5OS |
|---|---|
分子量 |
494.0 g/mol |
IUPAC名 |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClFN5OS/c1-16-6-10-18(11-7-16)24-30-31-25(32(24)19-12-8-17(2)9-13-19)34-15-23(33)29-28-14-20-21(26)4-3-5-22(20)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChIキー |
CTXBSYGRMRQBRT-CCVNUDIWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide](/img/structure/B11979175.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979179.png)
![4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B11979182.png)

![7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979187.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979200.png)

![N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide](/img/structure/B11979215.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979219.png)

![5-(2-bromophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11979228.png)
![9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11979231.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979234.png)
